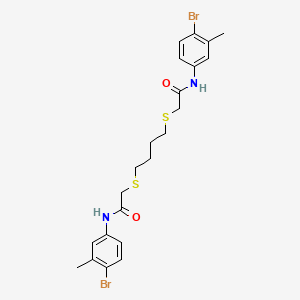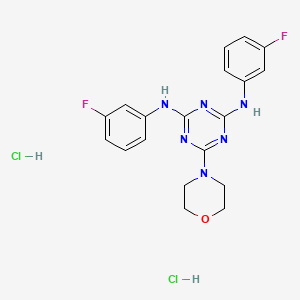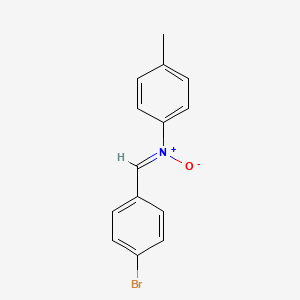
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in preclinical studies as a potential treatment for B-cell malignancies.
Applications De Recherche Scientifique
Synthetic Utility in Rho–Kinase Inhibitor Production One practical synthesis described involves a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its key role as an intermediate in the production of Rho–kinase inhibitors, such as K-115. This synthesis demonstrates the utility of related diazepane derivatives in pharmaceutical synthesis, especially in producing compounds with significant therapeutic potential (Gomi et al., 2012).
Versatile Building Blocks for Synthetic Organic Chemistry Another study discusses the use of tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, leading to the formation of various structurally complex and functionally diverse organic molecules. This underscores the potential of tert-butyl diazepane derivatives in facilitating complex organic syntheses, including those involving bromopyridine moieties (Jasch et al., 2012).
Asymmetric Synthesis of Amines N-tert-Butanesulfinyl imines, closely related to the tert-butyl group and nitrogen-containing heterocycles in the query compound, serve as intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, demonstrating the importance of tert-butyl and diazepane derivatives in asymmetric synthesis and the production of chiral molecules with potential applications in medicinal chemistry (Ellman et al., 2002).
Applications in Photoaffinity Labeling A compound related to the query, designed for photoaffinity labeling of biochemical agents, shows the broader utility of bromopyridine and tert-butyl derivatives in creating photoactivatable probes for biological research. These compounds can be covalently attached to target molecules upon irradiation, enabling the study of molecular interactions within biological systems (Nassal, 1983).
Liquid- and Solid-Phase Synthesis of Quinoxalines The synthesis of quinoxalines from tert-butoxycarbonyldiazenyl derivatives illustrates the utility of tert-butyl and nitrogen-containing compounds in facilitating both liquid- and solid-phase synthetic processes. This example highlights the adaptability of such compounds in diverse synthetic methodologies, potentially applicable to the synthesis or functionalization of compounds containing bromopyridine and diazepane elements (Attanasi et al., 2001).
Propriétés
IUPAC Name |
tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUKHATDHIPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)
![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)
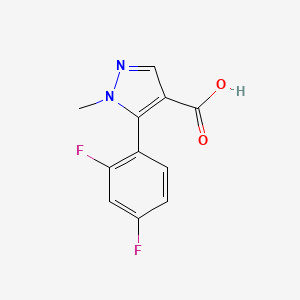
![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)
![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)
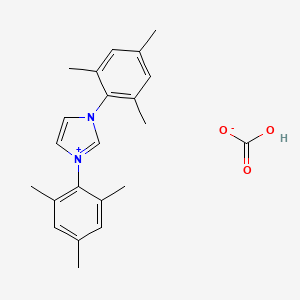

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)
